Cas no 1368756-19-7 (7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole)

7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole structure
1368756-19-7 structure
Product name:7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole
CAS No:1368756-19-7
MF:C12H14FN
Molecular Weight:191.244666576385
CID:4594075
PubChem ID:82276933

7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole 化学的及び物理的性質

名前と識別子

    • 7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
    • 7-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane]
    • Z1868316857
    • 7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole
    • インチ: 1S/C12H14FN/c13-10-5-3-4-9-11(10)14-8-12(9)6-1-2-7-12/h3-5,14H,1-2,6-8H2
    • InChIKey: BRAJJLXWBJFLEV-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC2=C1NCC12CCCC1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 222
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 12

7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-179758-0.1g
7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
1368756-19-7 95%
0.1g
$268.0 2023-11-13
Chemenu
CM420827-1g
7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
1368756-19-7 95%+
1g
$844 2023-01-19
Enamine
EN300-179758-1g
7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
1368756-19-7 95%
1g
$770.0 2023-11-13
Enamine
EN300-179758-5g
7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
1368756-19-7 95%
5g
$2235.0 2023-11-13
1PlusChem
1P01BEI6-500mg
7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
1368756-19-7 95%
500mg
$703.00 2025-03-19
Enamine
EN300-179758-10g
7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
1368756-19-7 95%
10g
$3315.0 2023-11-13
1PlusChem
1P01BEI6-100mg
7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
1368756-19-7 95%
100mg
$333.00 2025-03-19
1PlusChem
1P01BEI6-5g
7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
1368756-19-7 95%
5g
$2825.00 2023-12-22
A2B Chem LLC
AW10830-500mg
7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
1368756-19-7 95%
500mg
$668.00 2024-04-20
A2B Chem LLC
AW10830-2.5g
7'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
1368756-19-7 95%
2.5g
$1624.00 2024-04-20

7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole 関連文献

7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indoleに関する追加情報

Introduction to 7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole (CAS No. 1368756-19-7)

7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole (CAS No. 1368756-19-7) is a unique and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic indoles, which are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorine atom at the 7' position and the spirocyclic structure contribute to its distinct chemical and biological properties.

The spirocyclic indole framework is a privileged scaffold in drug discovery, often associated with potent and selective biological activities. The introduction of a fluorine atom at the 7' position can significantly influence the compound's pharmacokinetic properties, such as metabolic stability and bioavailability. Recent studies have highlighted the importance of fluorine substitution in enhancing the potency and selectivity of small molecules, making 7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole a promising candidate for further investigation.

In terms of its chemical structure, 7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole features a spirocyclic system where a cyclopentane ring is fused to an indole ring at the 1,3' positions. The fluorine atom at the 7' position adds an additional layer of complexity and functionality to the molecule. This unique structural arrangement provides a robust platform for exploring various biological activities and potential therapeutic applications.

Recent research has focused on the synthesis and biological evaluation of 7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole and its analogs. Studies have shown that this compound exhibits significant activity against various biological targets, including enzymes, receptors, and ion channels. For instance, it has been reported to possess potent anti-inflammatory properties by inhibiting key enzymes involved in the inflammatory response pathway. Additionally, preliminary studies have indicated its potential as an antitumor agent, with selective cytotoxicity against certain cancer cell lines.

The pharmacological profile of 7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole has been further characterized through in vitro and in vivo experiments. In vitro assays have demonstrated its ability to modulate specific signaling pathways, suggesting its potential as a therapeutic agent for various diseases. In vivo studies have also shown promising results, with improved pharmacokinetic properties and reduced toxicity compared to other compounds in its class.

The synthesis of 7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole involves several steps that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the use of transition metal-catalyzed reactions and multistep sequences involving functional group manipulations. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound, making it more accessible for further research and development.

One of the key challenges in the development of 7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole is optimizing its pharmacokinetic properties to enhance its therapeutic potential. This includes improving its solubility, stability, and bioavailability while minimizing adverse effects. Ongoing research is focused on developing prodrugs and other delivery systems to overcome these challenges and improve the overall efficacy of the compound.

In conclusion, 7'-fluoro-1',2'-dihydrospirocyclopentane-1,3'-indole (CAS No. 1368756-19-7) represents a promising lead compound with significant potential in various therapeutic areas. Its unique structural features and biological activities make it an attractive target for further investigation in medicinal chemistry and pharmaceutical research. As more studies are conducted to elucidate its mechanisms of action and optimize its properties, it is likely that this compound will play an important role in the development of novel therapeutics for unmet medical needs.

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